(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Characterization
Compounds with structural features similar to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" are often synthesized as part of studies exploring novel organic reactions or as intermediates in the synthesis of potential pharmacologically active agents. For example, the study by Casarrubios et al. (2015) discusses the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, highlighting the versatility of azetidinones (including those structurally related to the query compound) in coordination chemistry and catalysis (Casarrubios et al., 2015).
Pharmacological Applications
Isoquinoline derivatives are extensively studied for their biological activities, including their role as melatonin receptor agonists or antagonists, which could imply potential applications in sleep disorders, circadian rhythm disruptions, and mood regulation. Faust et al. (2000) investigated melatonin analogues derived from isoindolo and isoquinoline structures, providing insight into how modifications of these cores affect receptor binding and functionality, suggesting a path for the development of novel therapeutics targeting melatonin receptors (Faust et al., 2000).
Receptor Binding Studies
The structural complexity and potential for modification make isoquinoline derivatives valuable in the study of receptor-ligand interactions. Research by Faust et al. (2000) on the affinity of melatonin analogues for MT1 and MT2 receptor subtypes underscores the utility of these compounds in elucidating receptor binding characteristics and the design of receptor-specific agents (Faust et al., 2000).
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-7-6-16-10-21(23-20(16)11-19)22(26)25-13-18(14-25)24-9-8-15-4-2-3-5-17(15)12-24/h2-7,10-11,18,23H,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOHEGLOSMBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.